Ethyl 2-(benzo[d]thiazol-2-yl)acetate
Overview
Description
Ethyl 2-(benzo[d]thiazol-2-yl)acetate (ETBA) is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. It is an aromatic ester with a molecular weight of 190.2 g/mol and a melting point of 85-87 °C. ETBA has been studied in laboratory settings for its potential as a reagent in organic synthesis and for its biochemical and physiological effects on living organisms.
Scientific research applications
Synthesis and Characterization
Synthesis and Molecular Structure: A study detailed the synthesis, molecular structure, and spectral characterization (NMR, FT-IR, FT-Raman) of Ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate. The compound exhibited thermal stability above 249.8°C, and its electronic properties were analyzed through density functional theory (DFT) calculations, showing good correlation between experimental and theoretical data (El Foujji et al., 2020).
Efficient Synthesis Approach: Another research demonstrated a novel and efficient method for synthesizing Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, exploring the potential of these compounds in chemical synthesis and highlighting their structural confirmation through various spectroscopic techniques (Nassiri & Milani, 2020).
Applications in Material Science and Biology
Antimicrobial Agents: Research on the synthesis and biological evaluation of new benzothiazoles, including derivatives of Ethyl 2-(benzo[d]thiazol-2-yl)acetate, has explored their potential as antimicrobial agents, although certain derivatives showed no activity against tested bacteria (Al-Talib et al., 2016).
Fluorimetric Sensor for Metal Ions: A chemosensor based on Ethyl 2-(benzo[d]thiazol-2-yl)acetate was developed for the selective detection of Cu2+ and Hg2+ ions in semi-aqueous media. The study highlighted its potential for environmental monitoring and biological applications, supported by molecular docking studies (Wagh et al., 2015).
Antitumor Activities: Compounds synthesized from Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate showed promising antitumor activities against several cancer cell lines, indicating the potential of such derivatives in cancer research (Mohareb & Gamaan, 2018).
properties
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJUZXFYAREJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326902 | |
Record name | Ethyl (1,3-benzothiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(benzo[d]thiazol-2-yl)acetate | |
CAS RN |
29182-42-1 | |
Record name | Ethyl (1,3-benzothiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30326902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOTHIAZOL-2-YL-ACETIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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